N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide
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Overview
Description
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours, yielding 50-96% .
Chemical Reactions Analysis
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using hydrazine hydrate in ethanol.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles under appropriate conditions.
Common reagents used in these reactions include FeCl3, hydrazine hydrate, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their cell wall synthesis . Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide can be compared with other benzoxazole derivatives, such as:
2-aryl benzoxazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific biological targets and efficacy.
1-benzoxazolyl-o-carboranes: These derivatives are synthesized using similar methods but have different applications, such as in the development of new materials with unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-5-2-3-8-17(13)20(27)26-22(29)24-16-7-4-6-14(11-16)21-25-18-12-15(23)9-10-19(18)28-21/h2-12H,1H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWAFCUVJKDQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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